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Compound of Interest

5-Bromo-N-methoxy-N, 3-
Compound Name:

dimethylpicolinamide
CAS No.: 1224604-14-1
Cat. No.: B577815

Get Quote

\ J

CAS Number: 1224604-14-1 Molecular Formula: CoH11BrN202 Molecular Weight: 259.10 g/mol
[11[2]

Executive Summary: The Dual-Handle Scaffold

5-Bromo-N-methoxy-N,3-dimethylpicolinamide represents a specialized class of
heterocyclic building blocks utilized in high-value medicinal chemistry campaigns.[1] Its
structural utility lies in its orthogonal reactivity profile:

e C2-Position (Weinreb Amide): A stabilized acylating agent that permits the controlled
synthesis of ketones without the risk of over-alkylation (formation of tertiary alcohols).

o C5-Position (Aryl Bromide): A pre-installed handle for palladium-catalyzed cross-coupling
reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

o C3-Position (Methyl Group): Provides steric bulk that restricts bond rotation, often critical for
locking bioactive conformations in kinase inhibitors and GPCR ligands.
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This guide details the synthesis, reactivity logic, and experimental handling of this intermediate,

moving beyond basic properties to application-focused science.

Identity & Physicochemical Profiling

Before integrating this compound into a synthetic route, researchers must account for its

physicochemical behavior.

Property Value | Description Technical Implication
Unique identifier for
CAS Number 1224604-14-1 _ _
procurement/indexing.
Color changes often indicate
Appearance Off-white to pale yellow solid oxidation of trace impurities
(e.g., free amines).
- Soluble in DCM, THF, EtOAc; Compatible with standard
Solubility ) ) )
Low in Water organic extraction protocols.
Hygroscopic; moisture can
2-8°C, Inert Atmosphere )
Storage hydrolyze the amide over long
(Ar/N2) )
periods.
The electron-withdrawing
pKa (Calc) ~2.5 (Pyridine Nitrogen) amide and Br reduce basicity

compared to pyridine.

Synthetic Architecture

The synthesis of CAS 1224604-14-1 typically proceeds via the amidation of 5-bromo-3-
methylpicolinic acid (CAS 886365-43-1).[1]

Mechanistic Insight: The "Ortho-Effect" Challenge

The C3-methyl group creates steric hindrance around the C2-carboxylic acid.[1] Standard

coupling conditions (e.g., EDC/NHS) may be sluggish. The use of highly reactive coupling

agents (HATU) or activation via acid chloride is recommended to drive conversion.

Diagram: Synthesis & Reactivity Flow

© 2026 BenchChem. All rights reserved. 2/7

Tech Support


https://www.bldpharm.com/products/886365-43-1.html
https://www.bldpharm.com/products/886365-43-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577815?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates the synthesis of the core and its divergent downstream

applications.
5-Bromo-3-methylpicolinic Acid Nucleophilic Acyl Substitution Aryl/Alkyl Ketone
) % ’w" (via Grignard/Lithium)
5-Bromo-N-methoxy-N,3-dimethylpicolinamide Pd-Catalyzed Cross-Coupling
_____ » (CAS 1224604-14-1) (C5 Selectivity)
N,O-Dimethylhydroxylamine [~~~ Biaryl Derivative
+ Coupling Agent (HATU/EDC) (via Suzuki Coupling)

Click to download full resolution via product page

Figure 1: Synthetic workflow from precursor acid to the Weinreb amide and its subsequent
divergent functionalization pathways.

Experimental Protocols
Protocol A: Synthesis via Acid Chloride Activation

Rationale: This method overcomes the steric hindrance of the C3-methyl group more effectively
than mild carbodiimide couplings.

Reagents:

e 5-Bromo-3-methylpicolinic acid (1.0 equiv)[1]

o Oxalyl chloride (1.5 equiv)

o DMF (catalytic, 2-3 drops)[1]

e N,O-Dimethylhydroxylamine HCI (1.2 equiv)[1]
o Triethylamine (3.0 equiv)

e Dichloromethane (DCM) (anhydrous)
Step-by-Step:

 Activation: Dissolve the picolinic acid in anhydrous DCM under N2. Cool to 0°C. Add oxalyl
chloride dropwise, followed by catalytic DMF.

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b577815/docs?utm_src=pdf-body-img#technical-deep-dive-5-bromo-n-methoxy-n-3-dimethylpicolinamide
https://www.bldpharm.com/products/886365-43-1.html
https://www.bldpharm.com/products/886365-43-1.html
https://www.bldpharm.com/products/886365-43-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577815?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Evolution: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours until gas
evolution ceases (formation of acid chloride).

» Concentration: Evaporate volatiles in vacuo to remove excess oxalyl chloride. Redissolve the
crude acid chloride in DCM.

e Coupling: In a separate flask, suspend N,O-dimethylhydroxylamine HCI in DCM with
Triethylamine at 0°C.

» Addition: Cannulate the acid chloride solution into the amine suspension slowly.

e Quench & Workup: Stir at RT for 4 hours. Quench with sat. NaHCOs. Extract with DCM,
wash with brine, dry over Na2SOa.

 Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Selective Ketone Synthesis (Grignard Reaction)

Rationale: The Weinreb amide prevents the formation of the tetrahedral intermediate collapse
until workup, stopping the reaction at the ketone stage.

Step-by-Step:
e Dissolve CAS 1224604-14-1 in anhydrous THF under Argon. Cool to -78°C.[1]
¢ Add Organolithium or Grignard reagent (1.1 equiv) dropwise.

o Stir at -78°C for 1 hour. Note: Do not warm significantly, as the pyridine ring can become
susceptible to nucleophilic attack at other positions if the temperature is too high.

e Quench with dilute HCI or sat. NH4Cl at low temperature.

* Isolate the resulting ketone.

Applications in Drug Discovery[3][4][5]
1. Kinase Inhibitor Scaffolds
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The 3-methyl group is not merely decorative; it provides a "conformation lock."[1] In many
kinase inhibitors, ortho-substituents force the amide (or resulting ketone) out of planarity with
the pyridine ring, creating a specific 3D vector that fits into hydrophobic pockets (e.g., the
gatekeeper region) of enzymes.

2. Fragment-Based Drug Design (FBDD)

Because the bromine atom allows for late-stage diversification, libraries can be built by:
e Synthesizing the Weinreb amide core.[3][4][5][6]
o Converting the amide to various ketones (R-groups).[3]

 Finally, using the Br-handle to attach a solubilizing tail or a hinge-binding motif via Suzuki
coupling.[1]

Safety & Handling (E-E-A-T)

e Hazards: Classified as an Irritant (Skin/Eye/Respiratory).
e H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).

» Handling: Always handle in a fume hood. The intermediate acid chloride (in Protocol A) is
corrosive and releases HCI/CO gases.

 Stability: Stable for months at -20°C. Avoid prolonged exposure to strong acids which can
hydrolyze the amide.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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